1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers)
Overview
Description
1’-Hydroxy Bufuralol-d9 (Mixture of Diastereomers) is a metabolite of Bufuralol . Bufuralol is a β-Adrenergic blocker with peripheral vasodilating activity . This compound, which has chiral properties, exhibits two non-superimposable mirror image forms known as diastereomers .
Synthesis Analysis
1’-Hydroxy Bufuralol-d9 has garnered attention in scientific research for its role as a chiral selector in HPLC and as a chiral catalyst in asymmetric synthesis . In HPLC, it functions as a tool for separating enantiomers of chiral compounds . Its affinity for chiral compounds enables stronger binding to one enantiomer over the other, facilitating their separation .Molecular Structure Analysis
The molecular formula of 1’-Hydroxy Bufuralol-d9 is C16H14D9NO3 . It has a molecular weight of 286.41 .Chemical Reactions Analysis
In asymmetric synthesis, 1’-Hydroxy Bufuralol-d9 serves as an effective chiral catalyst, enabling the synthesis of enantiomerically pure compounds with high precision .Physical and Chemical Properties Analysis
The molecular weight of 1’-Hydroxy Bufuralol-d9 is 286.41, and its molecular formula is C16H14D9NO3 .Scientific Research Applications
Stereoselective Metabolism and Cytochrome P450 Enzyme Activity
Bufuralol is a beta-adrenoceptor blocking agent with a chiral center, leading to different enantiomers with varying pharmacological activity. The metabolism of bufuralol by human cytochrome P450 enzymes is a key area of interest, particularly the 1"-hydroxylation process that introduces another chiral center into the molecule, resulting in four 1"-OH-BF diastereomers. Studies have shown that CYP2D6 is a major enzyme responsible for this metabolism, with CYP1A2 and CYP2C19 also contributing to the process. These findings are essential for understanding the metabolic pathways of bufuralol and similar compounds, highlighting the role of genetic polymorphisms in drug metabolism and the importance of considering these factors in drug design and therapy (Narimatsu et al., 2003).
Enzymatic Studies and Kinetic Analysis
Further enzymatic studies have emphasized the significance of stereoselectivity in bufuralol metabolism. The development of high-performance liquid chromatography (HPLC) methods for separating the 1"-OH-BF diastereomers facilitates detailed kinetic analyses. These studies contribute to a deeper understanding of the metabolic processes involved and the potential for individual variations in metabolism due to genetic differences among populations. Such research underscores the complexity of drug metabolism and the need for personalized approaches in pharmacotherapy (Narimatsu et al., 2002).
Implications for Drug Development and Personalized Medicine
The research on 1'-Hydroxy Bufuralol-d9 and its diastereomers has profound implications for drug development and personalized medicine. By elucidating the metabolic pathways of drugs and identifying the enzymes involved, researchers can predict drug interactions, optimize dosing, and minimize adverse effects. This knowledge is particularly relevant in the context of personalized medicine, where understanding an individual's genetic makeup can inform more tailored and effective treatments.
Mechanism of Action
Target of Action
The primary target of 1’-Hydroxy Bufuralol-d9 is the beta-adrenergic receptor . This receptor plays a crucial role in the regulation of heart function and the release of neurotransmitters .
Mode of Action
1’-Hydroxy Bufuralol-d9, a chemically modified version of bufuralol, interacts with its target, the beta-adrenergic receptor, by binding to it . This interaction can lead to changes in the receptor’s activity, which can affect various physiological processes .
Biochemical Pathways
1’-Hydroxy Bufuralol-d9 affects the cytochrome P450 2D6 (CYP2D6) pathway . The drug bufuralol is metabolized by the cytochrome P450 isoforms 2D1 and 2D2 (CYP2D1/2); therefore, quantification of the bufuralol metabolite, 1’-Hydroxy bufuralol, can be used to determine CYP2D1/2 enzyme activity . The stereoselective 1’-hydroxylation of (+)-bufuralol is catalyzed by CYP2D6 .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
It is known that the interaction of 1’-hydroxy bufuralol-d9 with the beta-adrenergic receptor can lead to changes in the receptor’s activity, which can affect various physiological processes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1’-Hydroxy bufuralol-d9 interacts with the cytochrome P450 2D6 (CYP2D6) enzyme . This interaction is crucial as CYP2D6 is involved in the metabolism of a variety of compounds, including bufuralol .
Cellular Effects
The cellular effects of 1’-Hydroxy bufuralol-d9 are primarily related to its interaction with CYP2D6. As a metabolite of bufuralol, it can reflect the activity of CYP2D6
Molecular Mechanism
The molecular mechanism of 1’-Hydroxy bufuralol-d9 involves its interaction with the CYP2D6 enzyme . This interaction can influence the pharmacokinetic and metabolic profiles of drugs .
Metabolic Pathways
1’-Hydroxy bufuralol-d9 is involved in the metabolic pathways mediated by the CYP2D6 enzyme
Properties
IUPAC Name |
2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3/i2D3,3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYMTYBCXVOBBB-WVZRYRIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662008 | |
Record name | 1-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185069-74-2 | |
Record name | 1-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.